molecular formula C8H9N3S2 B15045770 (E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine

(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine

Cat. No.: B15045770
M. Wt: 211.3 g/mol
InChI Key: IKXIXCRRDKIJLW-POHAHGRESA-N
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Description

(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine is an organic compound characterized by its unique structure, which includes a pyridine ring and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine typically involves the reaction of pyridine-4-carbaldehyde with a thioamide derivative under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine is unique due to its combination of a thioamide group and a pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H9N3S2

Molecular Weight

211.3 g/mol

IUPAC Name

methyl N-[(Z)-pyridin-4-ylmethylideneamino]carbamodithioate

InChI

InChI=1S/C8H9N3S2/c1-13-8(12)11-10-6-7-2-4-9-5-3-7/h2-6H,1H3,(H,11,12)/b10-6-

InChI Key

IKXIXCRRDKIJLW-POHAHGRESA-N

Isomeric SMILES

CSC(=S)N/N=C\C1=CC=NC=C1

Canonical SMILES

CSC(=S)NN=CC1=CC=NC=C1

Origin of Product

United States

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